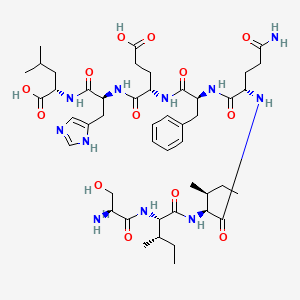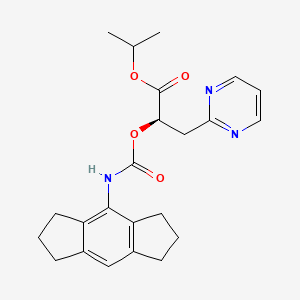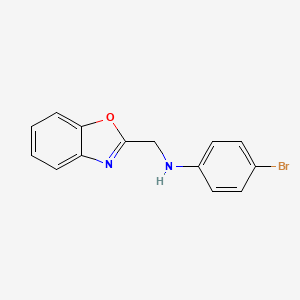
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential . The compound this compound is characterized by the presence of a benzoxazole ring attached to a 4-bromoaniline moiety through a methylene bridge.
Preparation Methods
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the formation of the benzoxazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities.
Scientific Research Applications
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in biological processes, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to their anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-ylmethyl)-4-bromoaniline: This compound has a benzothiazole ring instead of a benzoxazole ring, which may result in different biological activities and reactivity.
N-(1,3-benzoxazol-2-ylmethyl)-4-chloroaniline: The presence of a chlorine atom instead of a bromine atom may affect the compound’s reactivity and biological properties.
N-(1,3-benzoxazol-2-ylmethyl)-4-methoxyaniline: The methoxy group may enhance the compound’s solubility and alter its biological activity.
The uniqueness of this compound lies in its specific combination of the benzoxazole ring and the 4-bromoaniline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline |
InChI |
InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2 |
InChI Key |
JSSZKVFZNCWYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


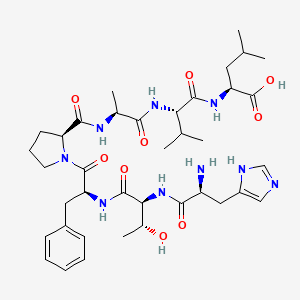
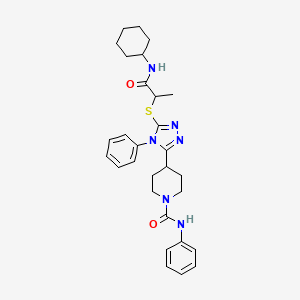
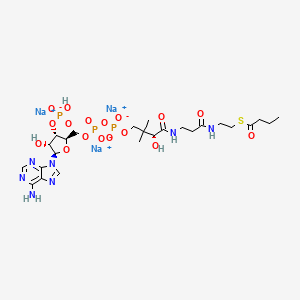
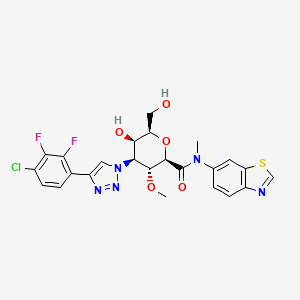
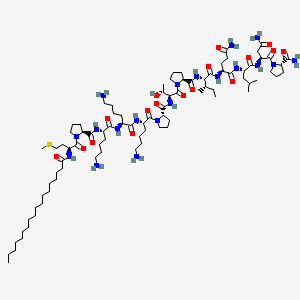
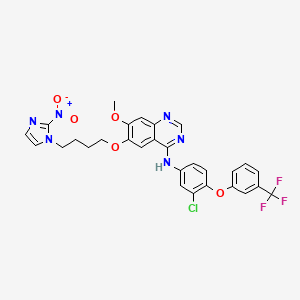
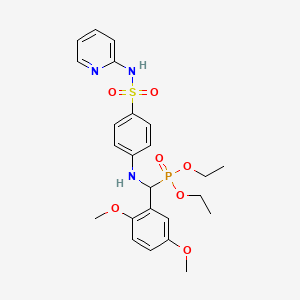
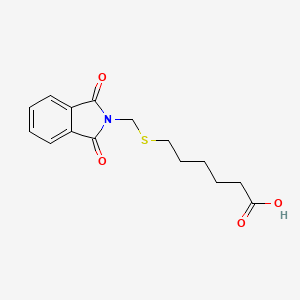


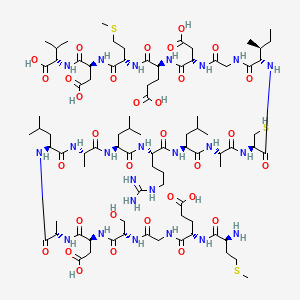
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
